8-(3,4-Dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(3,4-Dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-Dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a sulfur-containing reagent to form the spiro compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
8-(3,4-Dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 8-(3,4-Dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spiro compound with similar structural features but different functional groups.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: A compound with a similar spiro linkage but containing an additional nitrogen atom in the ring structure.
Uniqueness
8-(3,4-Dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms in the spiro linkage, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15NO6S |
---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C14H15NO6S/c1-18-9-4-3-8(5-10(9)19-2)11-20-6-14(7-21-11)12(16)15-13(17)22-14/h3-5,11H,6-7H2,1-2H3,(H,15,16,17) |
InChI Key |
ZTBVFIUPOQJYEN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2OCC3(CO2)C(=O)NC(=O)S3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2OCC3(CO2)C(=O)NC(=O)S3)OC |
solubility |
44.8 [ug/mL] |
Origin of Product |
United States |
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